![molecular formula C24H37NaO7 B12084055 Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Hydrogenation: The initial step involves the hydrogenation of a precursor molecule to form a hexahydro derivative.
Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are added to the molecule through methylation reactions, often using methyl iodide as a reagent.
Cyclization: The final step involves cyclization to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.
Controlled Hydroxylation: Employing specific enzymes or chemical reagents to achieve selective hydroxylation.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
科学的研究の応用
The compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and catalysis.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in lowering cholesterol levels and treating cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent.
作用機序
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol production. This inhibition also affects other downstream pathways, leading to a decrease in the synthesis of other important biomolecules such as isoprenoids.
類似化合物との比較
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and mechanism of action.
Simvastatin: A derivative of lovastatin with enhanced potency.
Atorvastatin: A more potent HMG-CoA reductase inhibitor with a different side chain structure.
Uniqueness
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its high affinity and selectivity for HMG-CoA reductase. This makes it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C24H37NaO7 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChIキー |
MQJUBTPBWHIMPQ-UHFFFAOYSA-M |
正規SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
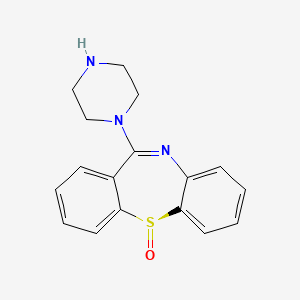
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
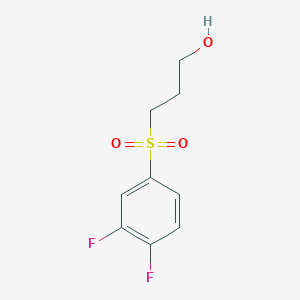

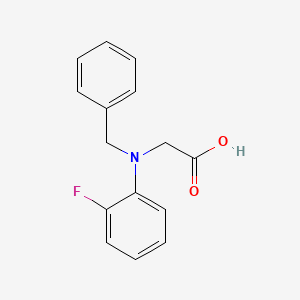
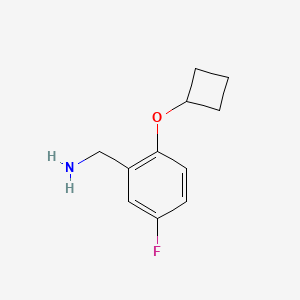
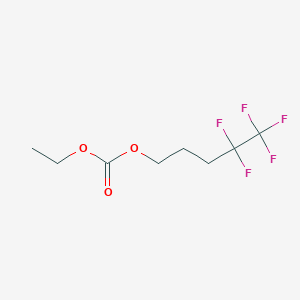
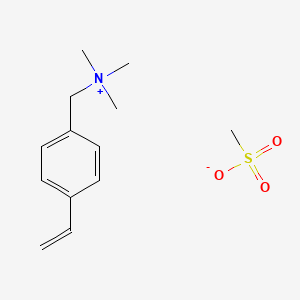
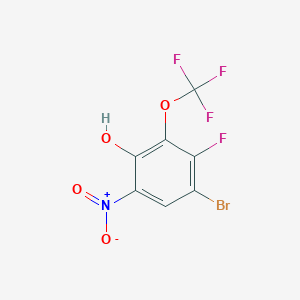
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

